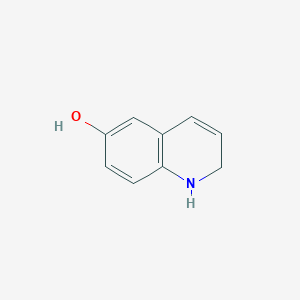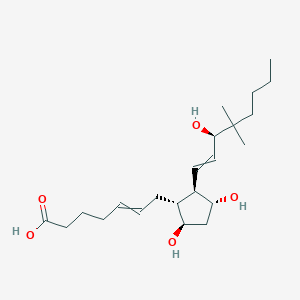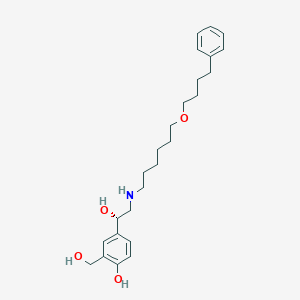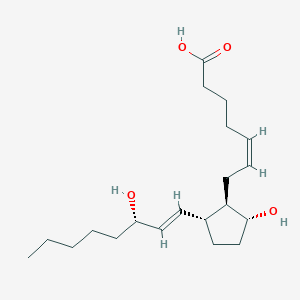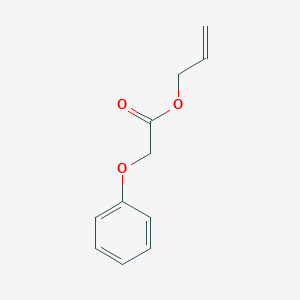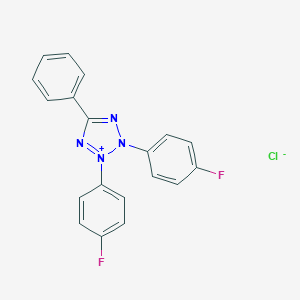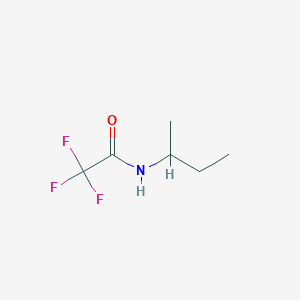
N-butan-2-yl-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-2,2,2-trifluoroacetamide, also known as TFAA, is a commonly used derivatizing agent in analytical chemistry. It is used to improve the detection and quantification of various compounds, especially those that are not easily detected by traditional analytical methods. TFAA is a colorless liquid with a boiling point of 135-136°C and a molecular weight of 223.23 g/mol.
Mécanisme D'action
The mechanism of action of N-butan-2-yl-2,2,2-trifluoroacetamide involves the formation of a stable derivative through the reaction of the amino group of the compound with the trifluoroacetyl group of N-butan-2-yl-2,2,2-trifluoroacetamide. This reaction typically occurs under acidic conditions and results in the formation of an amide bond. The resulting derivative is more volatile and thermally stable than the original compound, making it easier to detect and quantify.
Effets Biochimiques Et Physiologiques
N-butan-2-yl-2,2,2-trifluoroacetamide has no known biochemical or physiological effects on living organisms. It is considered to be a relatively safe compound and is not known to be toxic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using N-butan-2-yl-2,2,2-trifluoroacetamide in lab experiments are its ability to improve the detection and quantification of various compounds and its ease of use. N-butan-2-yl-2,2,2-trifluoroacetamide is a relatively simple compound to synthesize and can be easily purified through distillation. It is also compatible with a wide range of analytical techniques, including gas chromatography and liquid chromatography.
The main limitation of using N-butan-2-yl-2,2,2-trifluoroacetamide is that it is not suitable for the analysis of compounds that do not contain an amino group. It is also not suitable for the analysis of compounds that are sensitive to acidic conditions.
Orientations Futures
There are several potential future directions for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in scientific research. One area of interest is the development of new derivatizing agents that are more selective and sensitive than N-butan-2-yl-2,2,2-trifluoroacetamide. Another area of interest is the application of N-butan-2-yl-2,2,2-trifluoroacetamide in the analysis of complex mixtures, such as biological fluids and environmental samples. Finally, there is potential for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in the development of new analytical techniques for the detection and quantification of various compounds.
Applications De Recherche Scientifique
N-butan-2-yl-2,2,2-trifluoroacetamide is widely used in scientific research for the derivatization of various compounds. It is particularly useful for the analysis of amino acids, peptides, and other nitrogen-containing compounds. N-butan-2-yl-2,2,2-trifluoroacetamide reacts with the amino group of these compounds to form stable derivatives that can be easily detected and quantified by gas chromatography or liquid chromatography.
Propriétés
Numéro CAS |
1815-81-2 |
|---|---|
Nom du produit |
N-butan-2-yl-2,2,2-trifluoroacetamide |
Formule moléculaire |
C6H10F3NO |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
N-butan-2-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO/c1-3-4(2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
Clé InChI |
MOAMIZJDECJMPD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(F)(F)F |
SMILES canonique |
CCC(C)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

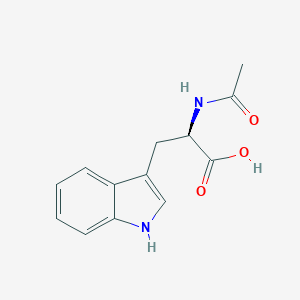
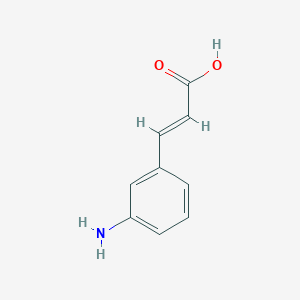
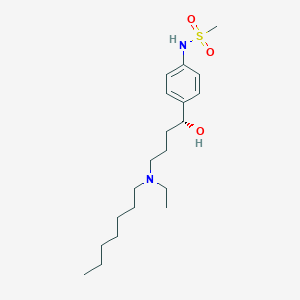
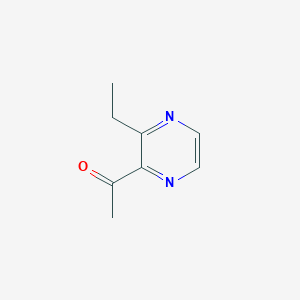
![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)
